The synthesis of 2-(Furan-2-yl)chromen-4-one can be achieved through various methods, primarily focusing on condensation reactions and cyclization processes.
The molecular structure of 2-(Furan-2-yl)chromen-4-one features a chromene ring fused with a furan moiety. The structure can be visualized using its SMILES notation: C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3
.
Analytical techniques such as X-ray crystallography have been employed to elucidate the precise arrangement of atoms within the crystal structure, revealing hydrogen-bonding interactions that stabilize the molecular conformation .
2-(Furan-2-yl)chromen-4-one participates in various chemical reactions that highlight its versatility:
The mechanism of action for 2-(Furan-2-yl)chromen-4-one involves several pathways depending on its application:
The physical and chemical properties of 2-(Furan-2-yl)chromen-4-one include:
Property | Value |
---|---|
Molecular Weight | 212.20 g/mol |
Molecular Formula | C13H8O3 |
CAS Number | 3034-14-8 |
Purity | Typically ≥95% |
The applications of 2-(Furan-2-yl)chromen-4-one span across several scientific fields:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: